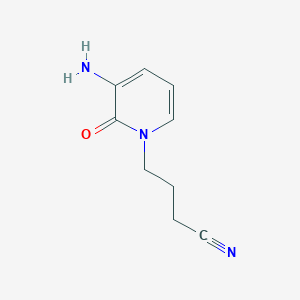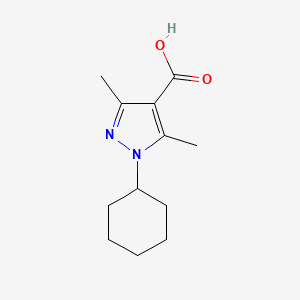
1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid is an organic compound belonging to the class of pyrazole carboxylic acids These compounds are characterized by a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid typically involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1h-pyrazole-4-carboxylic acid dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.
化学反応の分析
Types of Reactions
1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives.
科学的研究の応用
1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: A closely related compound with similar chemical properties.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with distinct substitution patterns.
3-Phenyl-1H-pyrazole-4-carboxylic acid: A compound with a phenyl group instead of a cyclohexyl group.
Uniqueness
1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid is unique due to its cyclohexyl substitution, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other pyrazole derivatives may not be suitable.
特性
CAS番号 |
946488-47-7 |
|---|---|
分子式 |
C12H18N2O2 |
分子量 |
222.28 g/mol |
IUPAC名 |
1-cyclohexyl-3,5-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-8-11(12(15)16)9(2)14(13-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,15,16) |
InChIキー |
WPBODDJXYWBGRV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C2CCCCC2)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


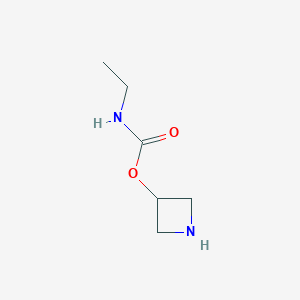
![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15240121.png)
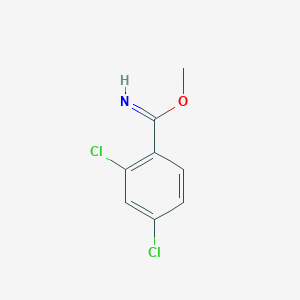
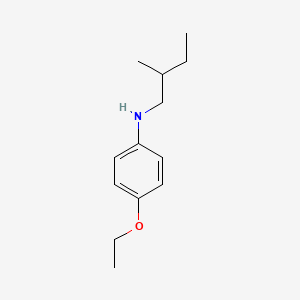
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15240153.png)
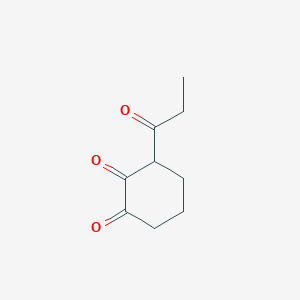
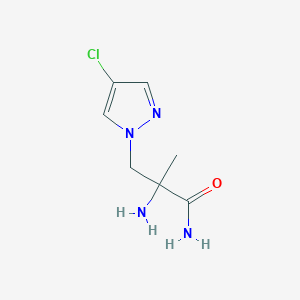
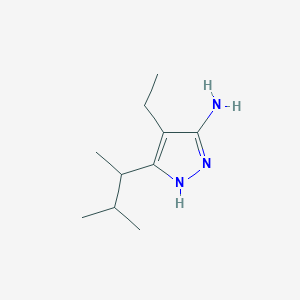
![3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine](/img/structure/B15240166.png)
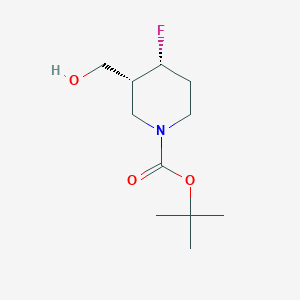
![Ethyl 2-[2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-1-yl]acetate](/img/structure/B15240179.png)

![3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15240209.png)
